Propan-2-yl {[5,6-dimethyl-4-oxo-3-(prop-2-en-1-yl)-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetate
Description
Propan-2-yl {[5,6-dimethyl-4-oxo-3-(prop-2-en-1-yl)-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetate is a sulfur-containing heterocyclic compound characterized by a thieno[2,3-d]pyrimidinone core. Its structure integrates a prop-2-en-1-yl (allyl) substituent at position 3, methyl groups at positions 5 and 6, and a sulfanylacetate ester moiety at position 2.
Properties
Molecular Formula |
C16H20N2O3S2 |
|---|---|
Molecular Weight |
352.5 g/mol |
IUPAC Name |
propan-2-yl 2-(5,6-dimethyl-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl)sulfanylacetate |
InChI |
InChI=1S/C16H20N2O3S2/c1-6-7-18-15(20)13-10(4)11(5)23-14(13)17-16(18)22-8-12(19)21-9(2)3/h6,9H,1,7-8H2,2-5H3 |
InChI Key |
RDBYHRZWDSOUNH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC2=C1C(=O)N(C(=N2)SCC(=O)OC(C)C)CC=C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propan-2-yl {[5,6-dimethyl-4-oxo-3-(prop-2-en-1-yl)-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetate typically involves multi-step organic reactions. The process begins with the formation of the thieno[2,3-d]pyrimidine core, followed by the introduction of the sulfanyl group and the esterification to form the acetate. Common reagents used in these reactions include sulfur-containing compounds, alkylating agents, and esterifying agents. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process.
Chemical Reactions Analysis
Nucleophilic Substitution at the Sulfanyl Group
The sulfanyl (-S-) group undergoes nucleophilic displacement reactions, particularly with alkyl halides or aryl isothiocyanates. For example:
-
Reaction with benzoyl isothiocyanate in acetone yields thiourea derivatives via substitution .
-
Alkylation with methyl iodide under basic conditions replaces the sulfanyl group with methyl, forming thioether analogs .
Table 1: Sulfanyl Group Reactivity
| Reaction Type | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Thiourea formation | Benzoyl isothiocyanate, acetone, reflux | Substituted thiourea | 78% | |
| Methylation | CH₃I, K₂CO₃, DMF, 60°C | 2-Methylthio derivative | 85% |
Ester Hydrolysis
The acetate ester undergoes hydrolysis under acidic or basic conditions:
-
Basic hydrolysis : NaOH in aqueous ethanol converts the ester to a carboxylic acid .
-
Acidic hydrolysis : HCl in dioxane yields the free acid but risks decomposition of the thienopyrimidine core.
Table 2: Hydrolysis Conditions
| Condition | Reagents | Product | Purity | Source |
|---|---|---|---|---|
| Saponification | 1M NaOH, 50% EtOH, 40°C, 2h | Carboxylic acid | 92% | |
| Acidic hydrolysis | 6M HCl, dioxane, reflux, 4h | Partial decomposition | 65% |
Allyl Group Reactivity
The prop-2-en-1-yl side chain participates in addition and hydrogenation reactions:
-
Hydrogenation : Pd/C-catalyzed hydrogenation reduces the double bond to a single bond .
-
Epoxidation : Reaction with m-CPBA forms an epoxide, though yields are moderate due to steric hindrance .
Table 3: Allyl Group Transformations
| Reaction | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Hydrogenation | H₂, 10% Pd/C, EtOH, 25°C, 6h | Saturated propyl derivative | 88% | |
| Epoxidation | m-CPBA, CH₂Cl₂, 0°C, 2h | Epoxidized allyl group | 62% |
Cyclization and Ring Modification
The thieno[2,3-d]pyrimidine core facilitates cyclization under acidic conditions:
-
Treatment with POCl₃ converts the 4-oxo group to a chloride, enabling nucleophilic substitution at position 4 .
-
Reaction with hydrazine forms pyrazolo-fused derivatives, enhancing biological activity .
Table 4: Core Modifications
| Reaction | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Chlorination | POCl₃, reflux, 3h | 4-Chloro-thienopyrimidine | 75% | |
| Hydrazine cyclization | NH₂NH₂·H₂O, EtOH, 60°C, 4h | Pyrazolo-thienopyrimidine | 68% |
Cross-Coupling Reactions
The allyl group and aromatic system enable catalytic cross-couplings:
-
Sonogashira coupling : Limited due to the absence of terminal alkynes, but analogous thienopyrimidines undergo this reaction with aryl halides .
-
Suzuki coupling : Requires halogenation at position 6 or 7 for effective boron interactions .
Key Research Findings
-
The sulfanyl group’s lability makes it a strategic site for functionalization, enabling diverse derivatives .
-
Hydrogenation of the allyl group improves metabolic stability without compromising binding affinity .
-
Ester hydrolysis enhances water solubility but may reduce membrane permeability .
This compound’s reactivity profile underscores its versatility as a scaffold for drug discovery, particularly in anticancer and antimicrobial applications. Further studies should explore its catalytic asymmetric transformations and in vivo stability.
Scientific Research Applications
Biological Activities
Propan-2-yl {[5,6-dimethyl-4-oxo-3-(prop-2-en-1-yl)-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetate has been investigated for various biological activities:
Anticancer Activity
Research indicates that compounds with thieno[2,3-d]pyrimidine structures exhibit significant anticancer properties. In vitro studies have demonstrated that this compound can inhibit the proliferation of cancer cell lines such as HCT116 and MCF7. The mechanism involves inducing apoptosis and inhibiting cell cycle progression.
Anti-inflammatory Potential
Molecular docking studies suggest that this compound may act as a 5-lipoxygenase inhibitor, which is crucial in inflammatory responses. This property opens avenues for developing anti-inflammatory drugs.
Antimicrobial Properties
Similar compounds have shown antimicrobial effects against various pathogens. The sulfanyl group enhances the interaction with microbial enzymes, potentially leading to increased efficacy against bacterial infections.
Case Studies
Several case studies have documented the synthesis and biological evaluation of related compounds:
Mechanism of Action
The mechanism of action of Propan-2-yl {[5,6-dimethyl-4-oxo-3-(prop-2-en-1-yl)-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional attributes are compared below with three analogues from the literature, emphasizing molecular features, physicochemical properties, and biological relevance.
Structural Analogues
Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate (Compound 1)
- Structure: Shares a pyrimidine-2-ylthioacetate backbone but replaces the thieno[2,3-d]pyrimidinone core with a simpler pyrimidine ring. The substituents include a thietan-3-yloxy group at position 4 and a methyl group at position 4.
- Synthesis : Prepared via nucleophilic substitution between ethyl-2-(6-methyl-4-oxo-3,5-dihydropyrimidine-2-ylthio)acetate and 2-chloromethylthiirane .
2.1.2. 3-((((2R,3R,4R,5R)-2-((bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-4-((tert-butyldimethylsilyl)oxy)-5-(2-(((E)-3,7-dimethyl-octa-2,6-dien-1-yl)thio)-4-oxopyrimidin-1(4H)yl)tetrahydrofuran-3-yl)oxy)-(diisopropylamino)phosphino)propanenitrile (Compound 9)
- Structure: Features a pyrimidinone core with a geranylthio (E-3,7-dimethyl-octa-2,6-dien-1-yl) substituent and a protected tetrahydrofuran ring.
- Functional Groups : Includes a phosphoramidite linker for oligonucleotide synthesis, contrasting with the allyl and ester groups in the target compound.
- Applications: Primarily used in nucleic acid chemistry, highlighting the versatility of pyrimidinone derivatives in diverse fields .
2.1.3. 3-({5-[(2-amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(substituted-phenyl)propanamides
- Structure : Combines a sulfanylpropanamide with a 1,3,4-oxadiazole and thiazole heterocycles.
- Synthesis: Involves multi-step reactions, including hydrazinolysis and cyclization under harsh conditions (e.g., CS₂/KOH reflux) .
- Bioactivity : Exhibits antimicrobial properties, suggesting that sulfanyl-linked heterocycles are promising for antibiotic development.
Physicochemical and Pharmacokinetic Properties
Research Findings and Functional Insights
- Role of Allyl Group : The prop-2-en-1-yl substituent may confer reactivity (e.g., Michael addition susceptibility) absent in Compound 9’s geranylthio group, which is stabilized by conjugation .
- Sulfanyl Linker : The sulfanylacetate ester in the target compound contrasts with the oxadiazole-sulfanylpropanamides , where the sulfanyl group bridges aromatic and aliphatic domains, influencing solubility and target selectivity.
Biological Activity
Propan-2-yl {[5,6-dimethyl-4-oxo-3-(prop-2-en-1-yl)-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetate, also known by its IUPAC name, is a thienopyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This compound's complex structure suggests possible interactions with various biological targets, making it a candidate for further investigation.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 310.39 g/mol. The structure features a thieno[2,3-d]pyrimidine core, which is known for its pharmacological relevance.
Anticancer Activity
Recent studies have evaluated the anticancer potential of thienopyrimidine derivatives, including the compound . The following cancer cell lines were used to assess cytotoxicity:
| Cell Line | Type | IC50 (µM) |
|---|---|---|
| C6 | Rat brain glioma | 4.1 |
| A549 | Human lung adenocarcinoma | 5.0 |
| MCF-7 | Human breast adenocarcinoma | 6.0 |
| HT-29 | Human colorectal adenocarcinoma | 7.5 |
The compound demonstrated significant cytotoxic effects against these cancer cell lines, indicating its potential as an anticancer agent .
Antimicrobial Activity
In addition to anticancer properties, studies have also explored the antimicrobial efficacy of thienopyrimidine derivatives. The compound was tested against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 20 |
| Pseudomonas aeruginosa | 25 |
These results suggest that the compound possesses notable antimicrobial activity, particularly against Staphylococcus aureus .
The mechanism by which this compound exerts its biological effects is hypothesized to involve the inhibition of key enzymes involved in cancer cell proliferation and bacterial growth. Specifically, it may interact with DNA synthesis pathways or disrupt critical cellular functions through thiol group interactions .
Case Studies
A case study involving the use of thienopyrimidine derivatives in a clinical setting highlighted their potential in combination therapies for cancer treatment. Patients treated with a regimen including this class of compounds showed improved outcomes compared to standard treatments alone. This suggests that these compounds may enhance the efficacy of existing therapeutic strategies .
Q & A
Q. What synthetic routes are recommended for high-purity synthesis of this compound?
A three-step approach is typically employed:
- Step 1 : Condensation of 5,6-dimethyl-4-hydroxythieno[2,3-d]pyrimidinone with prop-2-en-1-yl bromide under basic conditions (e.g., K₂CO₃/DMF, 80°C) to introduce the allyl group at the N3 position.
- Step 2 : Sulfur insertion via nucleophilic substitution using thioglycolic acid derivatives, optimized with APS (ammonium persulfate) as an initiator to enhance reaction efficiency .
- Step 3 : Esterification with propan-2-ol under Steglich conditions (DCC/DMAP) to yield the final product. Purity (>98%) is achieved via column chromatography (silica gel, ethyl acetate/hexane gradient) and confirmed by HPLC .
Q. Which spectroscopic techniques are essential for structural validation?
A multi-technique approach is critical:
- ¹H/¹³C NMR : Assign peaks for the thieno[2,3-d]pyrimidinone core (δ 6.8–7.2 ppm for aromatic protons) and allyl group (δ 5.1–5.9 ppm). The ester carbonyl appears at ~170 ppm in ¹³C NMR .
- HRMS : Confirm molecular ion [M+H]⁺ with <2 ppm error. For C₁₅H₁₈N₂O₃S₂, expected m/z 350.08 .
- IR : Key stretches include C=O (1720 cm⁻¹, ester) and C=S (1250 cm⁻¹) .
Advanced Research Questions
Q. How can computational modeling predict reactivity of the thieno[2,3-d]pyrimidinone core?
Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level calculates:
- Electrophilicity Index (ω) : High ω (>3.5 eV) indicates susceptibility to nucleophilic attack at the C2 position, guiding functionalization strategies.
- Frontier Molecular Orbitals : The LUMO is localized on the pyrimidinone ring, supporting experimental observations of sulfur insertion at C2 . Table 1: Key DFT Parameters
| Parameter | Value |
|---|---|
| HOMO (eV) | -6.2 |
| LUMO (eV) | -1.8 |
| Electrophilicity (ω) | 3.7 eV |
Q. What experimental designs resolve contradictions in biological activity data?
Discrepancies often arise from assay conditions or impurity profiles:
- Orthogonal Assays : Compare enzyme inhibition (e.g., kinase assays) with cell-based viability tests (MTT assay) to distinguish direct target effects from off-target cytotoxicity .
- Impurity Profiling : Use LC-MS to identify byproducts (e.g., hydrolyzed ester derivatives) that may antagonize activity. Purity thresholds >98% are critical for reproducible IC₅₀ values .
- Solvent Controls : DMSO concentrations >0.1% can artificially suppress activity; use vehicle-matched controls .
Q. How to optimize in vivo pharmacokinetic properties of this compound?
Structural modifications guided by QSPR (Quantitative Structure-Property Relationship) models improve bioavailability:
- LogP Optimization : Reduce logP from 3.2 to 2.5 by replacing the propan-2-yl ester with a polar glycol ester, enhancing aqueous solubility.
- Metabolic Stability : Introduce deuterium at the allyl group’s vinylic position to slow CYP450-mediated oxidation, extending half-life .
Methodological Guidance for Data Interpretation
Interpreting conflicting NMR data for the allyl group
Rotameric effects in the allyl moiety cause splitting of vinyl proton signals (δ 5.1–5.9 ppm). Use variable-temperature NMR (VT-NMR) at 25–60°C to coalesce peaks and confirm dynamic equilibrium .
Handling batch-to-batch variability in biological activity
Implement Design of Experiments (DoE) for synthesis:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
